molecular formula C21H21N5O4 B2962509 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393822-51-0

1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2962509
CAS No.: 393822-51-0
M. Wt: 407.43
InChI Key: VFJSGCDBGZUADC-UHFFFAOYSA-N
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Description

Its structure includes a 4-methoxyphenyl group at the pyrazole N1-position and a 3,4,5-trimethoxyphenyl substituent at the pyrimidine C4-amine (Figure 1).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-27-15-7-5-14(6-8-15)26-21-16(11-24-26)20(22-12-23-21)25-13-9-17(28-2)19(30-4)18(10-13)29-3/h5-12H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJSGCDBGZUADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and methoxy-substituted benzene derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core can lead to dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold allows for modular substitutions at the N1 and C4 positions. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives

Compound Name (Reference) N1 Substituent C4 Substituent Biological Activity/Application
Target Compound 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Not explicitly reported
S29 2-Chloro-2-(4-Cl-phenyl)ethyl 4-Fluorobenzyl Neuroblastoma inhibitor (SK-N-BE(2)), kinase inhibition
NA-PP1 tert-Butyl 1-Naphthyl Plasmodium kinase (PfCDPK1/4) inhibition
NM-PP1 tert-Butyl 1-Naphthylmethyl Selective STK33 inhibition
PP2 tert-Butyl 4-Chlorophenyl PKCα inhibition, selectivity over WT PKC
N-(3,4-Dichlorophenyl) analog 4-Methoxyphenyl 3,4-Dichlorophenyl Data limited; structural analog
Ibrutinib Intermediate (R)-Piperidin-3-yl 4-Phenoxyphenyl BTK inhibition (anti-cancer)
Key Observations:
  • N1 Position: tert-Butyl (e.g., NA-PP1, PP2) enhances steric bulk, improving kinase selectivity .
  • C4 Position :
    • 3,4,5-Trimethoxyphenyl (target compound) may improve DNA intercalation or protein binding due to methoxy group interactions .
    • Halogenated aryl groups (e.g., 4-Cl-phenyl in PP2) are associated with increased lipophilicity and target affinity .

Physicochemical Properties

  • LogP and Solubility :
    • The target compound’s methoxy groups likely reduce logP compared to chlorinated analogs (e.g., : logP = 1.705).
    • tert-Butyl derivatives (e.g., NA-PP1) exhibit higher hydrophobicity, impacting blood-brain barrier penetration .
  • Thermal Stability :
    • The N-(3,4-dichlorophenyl) analog has a melting point of 516.8°C, suggesting high crystallinity, whereas methoxy-rich derivatives may have lower thermal stability.

Biological Activity

1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}. Its structure features two methoxy-substituted phenyl groups attached to a pyrazolo[3,4-d]pyrimidine core. The presence of multiple methoxy groups is believed to enhance its biological activity by improving solubility and bioavailability.

Research indicates that this compound exhibits significant anti-cancer properties. It appears to act through multiple mechanisms:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including melanoma and lung cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and proliferation.
  • Tubulin Polymerization Inhibition : Similar to other anticancer agents, it disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Cell Line IC50 (µM) Effect Reference
UACC-62 (Melanoma)0.98100% inhibition at 10 µM
A375 (Melanoma)16.1 ± 1.5Significant cytotoxicity
A549 (Lung Cancer)0.30Inhibition of VEGF-induced proliferation
HCT116 (Colon Cancer)7.01 ± 0.60Significant anticancer potential

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Methoxy Substitution : The presence of methoxy groups on the phenyl rings significantly enhances the compound's binding affinity to target proteins involved in tumor growth.
  • Aromatic Groups : Electron-donating groups on the phenyl rings are favored for increased activity.
  • Linker Variations : Modifications in the linker between the pyrazolo core and phenyl groups can impact metabolic stability and efficacy.

Case Studies

  • Melanoma Treatment :
    • A study reported that this compound showed promising results against the UACC-62 melanoma cell line with an IC50 of 0.98 µM. The efficacy was attributed to its ability to form stable complexes with BRAF mutations commonly found in melanoma cases .
  • Lung Cancer Models :
    • In A549 lung cancer cells, the compound inhibited VEGF-induced proliferation effectively at low concentrations (IC50 = 0.30 nM), indicating its potential as an anti-angiogenic agent .
  • In Vivo Studies :
    • Animal models demonstrated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic window for further clinical development .

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